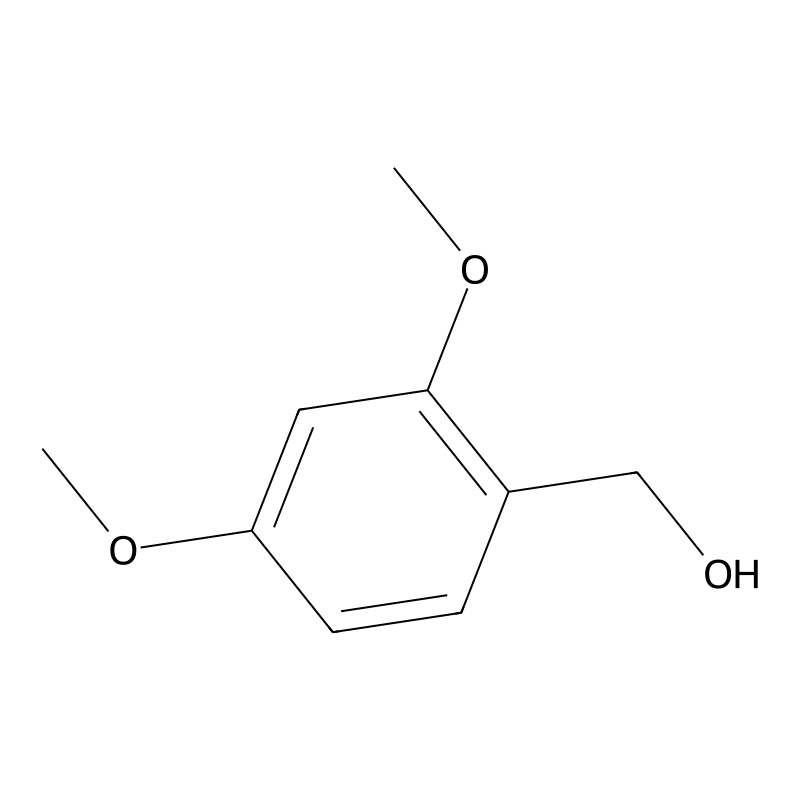2,4-Dimethoxybenzyl alcohol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor in Calixarene Synthesis:
- One of the documented applications of 2,4-DMBA is its role as a starting material for the synthesis of Calix[4]resorcinarene (Cx[4]R). Cx[4]R is a specific type of macrocyclic compound, meaning it has a large ring structure. ()
- The reaction involves treating 2,4-DMBA with trifluoroacetic acid, leading to the formation of Cx[4]R octamethyl ether. This intermediate can then be further modified through demethylation and acetylation to obtain the final product, Cx[4]R octa-acetate. ()
Potential Applications based on Structure:
- The presence of two methoxy groups (CH3O) attached to the benzene ring in a specific orientation (2,4 positions) makes 2,4-DMBA a potential building block for molecules with desired properties.
- Methoxy groups can influence a molecule's solubility, reactivity, and biological interactions. However, more research is required to explore these possibilities for 2,4-DMBA.
Current Limitations in Research:
- Scientific literature reveals limited research dedicated specifically to 2,4-DMBA. Its primary application seems to be as a precursor for Cx[4]R synthesis.
2,4-Dimethoxybenzyl alcohol is an organic compound with the molecular formula and a molar mass of approximately 168.19 g/mol. It features a benzene ring substituted with two methoxy groups at the 2 and 4 positions and a hydroxymethyl group at the benzyl position. This compound is characterized by its aromatic properties and is often used in various chemical syntheses and biological studies due to its unique structure and reactivity .
- Oxidation: It can be oxidized to form 2,4-dimethoxybenzaldehyde using oxidizing agents like chromic acid or potassium permanganate .
- Esterification: The hydroxymethyl group can react with carboxylic acids to form esters, which are useful in fragrance and flavor applications.
- Transesterification: This reaction can convert the alcohol into various esters, enhancing its utility in organic synthesis .
The compound exhibits notable biological activities. Research indicates that 2,4-dimethoxybenzyl alcohol may possess antifungal properties, making it relevant in the field of medicinal chemistry. Its structural similarity to other bioactive compounds allows it to interact with biological targets effectively .
Several methods exist for synthesizing 2,4-dimethoxybenzyl alcohol:
- Methoxylation of Benzyl Alcohol: Starting from benzyl alcohol, methoxy groups can be introduced using methyl iodide in the presence of a base such as potassium carbonate.
- Reduction of Dimethoxybenzaldehyde: The aldehyde can be reduced using sodium borohydride or lithium aluminum hydride to yield the corresponding alcohol .
- Direct Alkylation: A more complex synthesis may involve alkylating a dimethoxy-substituted phenol with a suitable alkyl halide .
2,4-Dimethoxybenzyl alcohol has diverse applications:
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceuticals and bioactive compounds.
- Fragrance Industry: Its pleasant aromatic profile makes it suitable for use in perfumes and flavorings.
- Research: Employed in biochemical assays and studies focusing on enzyme interactions due to its reactivity .
Studies on the interactions of 2,4-dimethoxybenzyl alcohol with biological systems have shown that it can act as a substrate for certain enzymes, particularly those involved in oxidative metabolism. The compound's ability to undergo oxidation makes it a candidate for exploring metabolic pathways involving aromatic alcohols .
Several compounds share structural similarities with 2,4-dimethoxybenzyl alcohol. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl Alcohol | Simpler structure; commonly used as a solvent. | |
| 3,4-Dimethoxybenzyl Alcohol | Different substitution pattern; potential antifungal activity. | |
| Vanillyl Alcohol | Contains a hydroxyl group; known for flavoring properties. | |
| p-Methoxybenzyl Alcohol | Similar methoxy substitution; used in organic synthesis. |
Uniqueness of 2,4-Dimethoxybenzyl Alcohol
What sets 2,4-dimethoxybenzyl alcohol apart is its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. The presence of two methoxy groups enhances its lipophilicity and may contribute to its potential medicinal properties compared to other similar compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant






